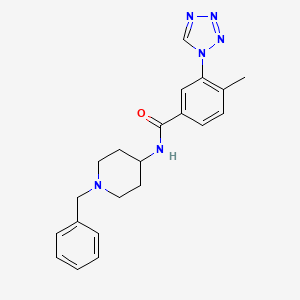

N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C21H24N6O |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-methyl-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C21H24N6O/c1-16-7-8-18(13-20(16)27-15-22-24-25-27)21(28)23-19-9-11-26(12-10-19)14-17-5-3-2-4-6-17/h2-8,13,15,19H,9-12,14H2,1H3,(H,23,28) |

InChI Key |

VNKKSWHIJLYEMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzylpiperidine Moiety: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 1-benzylpiperidine.

Introduction of the Tetrazole Ring:

Formation of the Benzamide Group: The final step involves the coupling of the benzylpiperidine-tetrazole intermediate with 4-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s tetrazole group contrasts with the quinazoline and trifluoromethylphenyl groups in analogs, which may enhance polarity and metabolic stability compared to lipophilic trifluoromethyl groups .

- Synthetic Efficiency : While the target compound’s yield is unreported, analogs in achieved yields of 69–86% with >99% purity via HPLC, suggesting robust synthetic routes for benzamide derivatives .

Functional Group Impact on Bioactivity

- Tetrazole vs. Oxadiazole/Quinazoline : The tetrazole ring in the target compound offers superior metabolic stability compared to oxadiazole-containing analogs (), which are prone to hydrolysis. However, quinazoline-containing analogs () may exhibit stronger kinase inhibition due to planar aromatic systems enhancing target binding .

Metabolic and Pharmacokinetic Considerations

While metabolism data for the target compound are absent, highlights that benzamide derivatives often undergo hepatic metabolism via cytochrome P450 enzymes, producing active metabolites . For example, imatinib generates N-desmethyl metabolites with retained activity, whereas the tetrazole group in the target compound may resist oxidative metabolism, prolonging half-life .

Biological Activity

Overview

N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound notable for its unique structural features, including a piperidine ring, a benzyl group, and a tetrazole moiety. This combination of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The tetrazole moiety may act as a bioisostere for carboxylic acids, allowing it to bind effectively to active sites of various enzymes, potentially inhibiting their activity. This mechanism could contribute to its pharmacological effects.

Anticancer Properties

Research has indicated that derivatives similar to this compound exhibit significant anticancer activities. For instance, studies have shown that certain analogs possess moderate antineoplastic activity against various cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer) cells. These compounds demonstrated cytotoxic effects at concentrations ranging from 10 to 100 µg/mL .

Antimicrobial Activity

Similar tetrazole-containing compounds have been evaluated for antimicrobial properties. Some derivatives have shown promising results against bacterial strains and fungi, indicating that the presence of the tetrazole ring may enhance antimicrobial efficacy through specific interactions with microbial enzymes or membranes.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Compounds with similar piperidine and benzyl structures have been investigated for their effects on the central nervous system, including anxiolytic and analgesic properties. The interaction of the benzylpiperidine framework with neurotransmitter receptors may lead to significant behavioral effects in animal models.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-benzyl-1H-tetrazole | Structure | Antimicrobial and anticancer |

| 4-methylumbelliferone | Structure | Anti-inflammatory and anticancer |

| 5-nitroindazole derivatives | Structure | Antineoplastic and trichomonacidal |

Case Studies

Several studies have focused on the biological activities of related compounds:

- Anticancer Activity : A study involving the synthesis of tetrazole derivatives showed that specific compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications in the tetrazole structure can enhance activity .

- Neuropharmacological Assessment : Research has demonstrated that certain piperidine derivatives affect serotonin receptors, indicating potential applications in treating anxiety disorders .

- Antimicrobial Testing : Compounds similar to this compound were tested against various pathogens, revealing effective inhibition at low concentrations .

Q & A

Q. How can researchers optimize the synthesis of N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide to improve yield and purity?

- Methodological Answer : Optimization involves multi-step reactions with careful control of conditions. Key steps include:

- Acylation : Reacting 1-benzylpiperidin-4-amine with a tetrazole-substituted benzoyl chloride (e.g., 4-methyl-3-(1H-tetrazol-1-yl)benzoyl chloride) in anhydrous solvents like THF or DMF under nitrogen .

- Catalysis : Use coupling agents like HBTU or BOP to enhance amide bond formation efficiency .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC to isolate high-purity products .

- Monitoring : Track reaction progress via TLC or LC-MS to adjust reaction times and temperatures .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm backbone structure (e.g., benzamide protons at δ 7.5–8.0 ppm, tetrazole protons at δ 9.0–9.5 ppm) and stereochemistry .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ = 405.2) .

- X-ray Crystallography : Resolve 3D conformation, especially piperidine ring puckering and tetrazole orientation .

- HPLC : Ensure >95% purity using C18 columns and acetonitrile/water gradients .

Q. What preliminary assays are recommended to study its mechanism of action?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists for GPCRs) .

- Cellular Viability : MTT assays to assess cytotoxicity in cancer cell lines (IC50 values) .

- Molecular Docking : Predict binding poses using AutoDock Vina with crystallized target structures (e.g., PDB entries) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Substituent Variation : Modify the benzyl (piperidine), tetrazole, or benzamide moieties. For example:

| Modification | Effect | Reference |

|---|---|---|

| Fluorine at benzamide para | ↑ Lipophilicity, metabolic stability | |

| Methoxy on tetrazole | Alters solubility and H-bonding |

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., tetrazole as a hydrogen bond acceptor) .

- In Silico ADMET : Predict pharmacokinetics with SwissADME or QikProp .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

- Methodological Answer :

- Bioavailability Analysis : Measure plasma concentrations via LC-MS/MS after oral/IP administration to assess absorption barriers .

- Metabolite Profiling : Identify active/inactive metabolites using liver microsomes and UPLC-QTOF .

- Tissue Distribution : Radiolabel the compound (e.g., [¹⁴C]-labeling) to track accumulation in target organs .

Q. What strategies are effective for identifying off-target interactions?

- Methodological Answer :

- Proteome-Wide Screening : Use thermal shift assays (TSA) to detect protein binding .

- Kinase Profiling : Test against panels like Eurofins’ SelectScreen® (500+ kinases) .

- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control pH, temperature, and cell passage number .

- Reference Controls : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assays .

- Data Normalization : Use Z-factor to account for variability in high-throughput screens .

Methodological Challenges and Solutions

Q. What approaches mitigate synthetic challenges in scaling up production for preclinical studies?

- Answer :

- Flow Chemistry : Use continuous flow reactors for hazardous steps (e.g., tetrazole cyclization) to improve safety and yield .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier purification .

Q. How to evaluate the compound’s potential for blood-brain barrier (BBB) penetration?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.